2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
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Overview
Description
2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is a complex organic compound that features a benzimidazole moiety fused with an imidazolidinyl group. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For the synthesis of 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone, a multi-step synthetic route is employed:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.
Imidazolidinyl Group Introduction: The final step involves the reaction of the intermediate with an imidazolidinyl compound under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Pimobendan: Another benzimidazole derivative used in the treatment of heart failure.
Uniqueness
2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is unique due to its complex structure, which combines multiple functional groups, enhancing its potential for diverse applications.
Properties
Molecular Formula |
C25H24N4O3S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-12-13-21-22(16-18)27-25(26-21)33-17-23(30)28-14-15-29(24(28)19-8-4-2-5-9-19)34(31,32)20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3,(H,26,27) |
InChI Key |
QNAQZWXJLCUGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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